7-Amino-6-bromoisobenzofuran-1(3H)-one
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Overview
Description
7-Amino-6-bromoisobenzofuran-1(3H)-one: is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of an amino group at the 7th position and a bromine atom at the 6th position on the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-bromoisobenzofuran-1(3H)-one can be achieved through several routes. One common method involves the bromination of isobenzofuran followed by the introduction of an amino group. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: Introducing the amino group through nucleophilic substitution using ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous flow reactors: To ensure precise control over reaction conditions and improve yield.
Catalysts and solvents: Use of specific catalysts and solvents to optimize the reaction efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-bromoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen derivative.
Substitution: Hydroxyl, thiol, or alkyl derivatives.
Scientific Research Applications
7-Amino-6-bromoisobenzofuran-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-6-bromoisobenzofuran-1(3H)-one depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
Material Science: It contributes to the properties of materials by incorporating its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-6-chloroisobenzofuran-1(3H)-one
- 7-Amino-6-fluoroisobenzofuran-1(3H)-one
- 7-Amino-6-iodoisobenzofuran-1(3H)-one
Uniqueness
7-Amino-6-bromoisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and material science.
Properties
IUPAC Name |
7-amino-6-bromo-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQTVIYXZQBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)N)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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